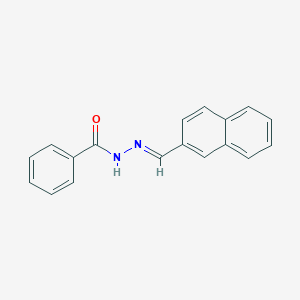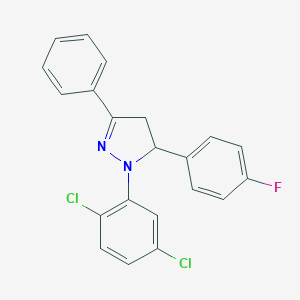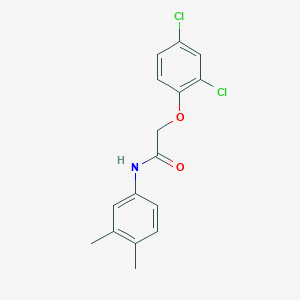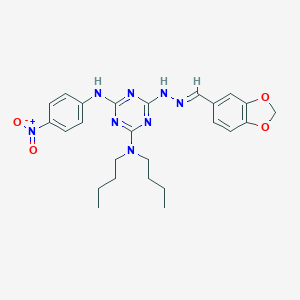![molecular formula C29H26ClN3O5S B386905 N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B386905.png)
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including a sulfonamide, hydrazone, and ether, which contribute to its diverse reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-[(4-chlorobenzyl)oxy]benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Coupling with Sulfonamide: The hydrazone intermediate is then reacted with N-(4-methoxyphenyl)-1-benzenesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This step is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can target the hydrazone or sulfonamide groups, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents. Common reagents include halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform, alkylating agents (e.g., methyl iodide) in acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties. Additionally, the hydrazone moiety could confer anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonamide group might inhibit bacterial enzymes, while the hydrazone moiety could interact with cellular proteins, affecting signaling pathways.
相似化合物的比较
Similar Compounds
N-(4-methoxyphenyl)-1-benzenesulfonamide: Shares the sulfonamide group but lacks the hydrazone and ether functionalities.
2-[(4-chlorobenzyl)oxy]benzaldehyde: Contains the ether linkage and aromatic rings but lacks the sulfonamide and hydrazone groups.
Hydrazones: A broad class of compounds with the hydrazone functional group, varying in their additional substituents.
Uniqueness
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C29H26ClN3O5S |
|---|---|
分子量 |
564.1g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H26ClN3O5S/c1-37-26-17-15-25(16-18-26)33(39(35,36)27-8-3-2-4-9-27)20-29(34)32-31-19-23-7-5-6-10-28(23)38-21-22-11-13-24(30)14-12-22/h2-19H,20-21H2,1H3,(H,32,34)/b31-19+ |
InChI 键 |
UQCKKXIZXBLERT-ZCTHSVRISA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
手性 SMILES |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B386822.png)
![N'-[2-(allyloxy)benzylidene]-2-methylpropanohydrazide](/img/structure/B386825.png)

![(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B386828.png)

![2-{[(2-Methyl-5-nitrophenyl)imino]methyl}-4-nitrophenol](/img/structure/B386831.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B386832.png)

![2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-N-cyclopentyl-2-oxoacetamide](/img/structure/B386834.png)


![2-(2-allylphenoxy)-N'-{2-[(3-bromobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386838.png)
![N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B386840.png)
![(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE](/img/structure/B386845.png)
